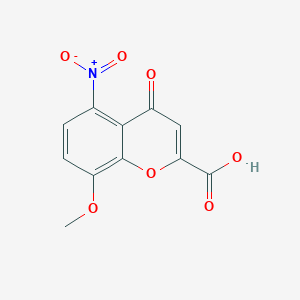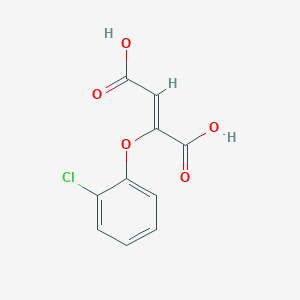![molecular formula C18H17BrF3NO3 B300379 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300379.png)
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as BPTF inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTF is a protein that plays a crucial role in regulating gene expression and chromatin remodeling. Inhibition of BPTF has been shown to have significant effects on various cellular processes, making it an attractive target for drug discovery and development.
Mecanismo De Acción
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors work by binding to the bromodomain of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, which is responsible for recognizing acetylated lysine residues on histones. This binding prevents 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide from interacting with chromatin and regulating gene expression, leading to changes in cellular processes.
Biochemical and Physiological Effects
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors have been shown to have significant effects on various biochemical and physiological processes. In cancer cells, inhibition of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to induce cell death and sensitize cells to chemotherapy. In addition, 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors have been shown to have effects on memory formation and synaptic plasticity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors in lab experiments is their specificity for 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, which allows researchers to study the effects of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibition on cellular processes with minimal off-target effects. However, 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors can also have limitations, such as their potential toxicity and the need for further optimization to improve their efficacy and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the development and application of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors. One area of research is the development of more potent and selective 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors in cancer patients. Furthermore, the role of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide in various diseases and cellular processes, such as neurodegeneration and immune function, is still being explored and could provide new avenues for drug discovery.
Métodos De Síntesis
The synthesis of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 2-bromo-5-methoxybenzoic acid with propyl chloroformate, followed by the reaction of the resulting intermediate with 2-(trifluoromethyl)aniline. The final product is obtained by reacting the intermediate with N,N-dimethylformamide dimethyl acetal and 4-methylmorpholine.
Aplicaciones Científicas De Investigación
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors have been shown to have potential applications in various areas of scientific research, including cancer biology, epigenetics, and neuroscience. In cancer biology, 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been identified as a promising target for the treatment of various types of cancer, including breast, lung, and prostate cancer. Inhibition of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Propiedades
Nombre del producto |
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C18H17BrF3NO3 |
Peso molecular |
432.2 g/mol |
Nombre IUPAC |
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17BrF3NO3/c1-3-8-26-16-13(19)9-11(10-15(16)25-2)17(24)23-14-7-5-4-6-12(14)18(20,21)22/h4-7,9-10H,3,8H2,1-2H3,(H,23,24) |
Clave InChI |
DQQCXFURWMXLFH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)NC2=CC=CC=C2C(F)(F)F)OC |
SMILES canónico |
CCCOC1=C(C=C(C=C1Br)C(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-amino-2,4-dioxo-8H-pyrido[2,3-d]pyrimidine-5,6-dicarbonitrile](/img/structure/B300296.png)





![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)

![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)




![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)